N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-nitrobenzamide
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Overview
Description
N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with cyano, methoxyphenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of a cyanoacetamide derivative with an appropriate aldehyde and amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyanoacetamide functional group and are used in similar synthetic applications.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-3-NITROBENZAMIDE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H24N4O4 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
N-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenylpyrrol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C32H24N4O4/c1-40-27-17-15-22(16-18-27)21-35-30(24-11-6-3-7-12-24)29(23-9-4-2-5-10-23)28(20-33)31(35)34-32(37)25-13-8-14-26(19-25)36(38)39/h2-19H,21H2,1H3,(H,34,37) |
InChI Key |
YYUMDXOVTSSVSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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